2-Cyano-4-(2-chloroethyl)pyridine
Description
2-Cyano-4-(2-chloroethyl)pyridine is a pyridine derivative featuring a cyano group at position 2 and a 2-chloroethyl substituent at position 2. The chloroethyl moiety is known for alkylating activity, which is critical in medicinal chemistry for targeting DNA or proteins in therapeutic agents . The cyano group may enhance electrophilicity or influence solubility, impacting reactivity and bioavailability.
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
4-(2-chloroethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3H2 |
InChI Key |
KFEFQTUGZHXQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Chemical Properties
- Molecular Weight and Substituents: 2-Cyano-4-(2-chloroethyl)pyridine: Estimated molecular weight ~166.6 g/mol (based on formula C₈H₇ClN₂). 4-(4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine (): Molecular weight 300.58 g/mol. The bromo and methyl groups increase mass compared to the target compound, while the pyrazole ring adds complexity. 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine (): Molecular weight 273.66 g/mol. The sulfonyl and trifluoromethyl groups contribute to higher molecular weight and altered polarity.
Melting Points :
- Solubility: Chloroethyl-containing nitrosoureas () are lipid-soluble (octanol/water distribution coefficients favoring lipid phases), enabling blood-brain barrier penetration. The cyano group in the target compound may reduce lipid solubility compared to these analogs but improve aqueous stability .
Preparation Methods
Reaction Mechanism and Conditions
-
Catalyst : Tricaprylylmethylammonium chloride (Aliquat 336) or tetra-n-octylammonium bromide.
-
Cyanide Source : Potassium cyanide (1.0–1.1 equivalents) in aqueous media.
-
Temperature : 20–40°C, avoiding extreme conditions that might degrade the chloroethyl group.
In a representative procedure, 4-(2-chloroethyl)pyridine reacts with KCN in water under PTC conditions. The phase-transfer agent facilitates the nucleophilic displacement of a halogen (if present) or activates the pyridine ring for cyanation. For example, a 90% yield was reported for 3-chloro-2-cyano-5-trifluoromethylpyridine under similar conditions. Adapting this to 4-(2-chloroethyl)pyridine would require ensuring the chloroethyl group’s stability during the reaction.
Nucleophilic Substitution on 2-Cyano-4-chloropyridine
An alternative route involves functionalizing 2-cyano-4-chloropyridine by replacing the chlorine atom with a 2-chloroethyl group. This method draws from protocols for synthesizing chloroethyl-substituted aromatics.
Key Steps
-
Synthesis of 2-Cyano-4-chloropyridine :
-
Substitution with 2-Chloroethyl Group :
For instance, ethyl 2-cyano-2-(pyridin-4-yl)acetate was synthesized via nucleophilic substitution using ethyl cyanoacetate and 4-chloropyridine. Adapting this to install a 2-chloroethyl chain would require optimizing leaving-group reactivity and avoiding side reactions such as eliminations.
Multi-Step Synthesis from Pyridine N-Oxides
Pyridine N-oxides serve as versatile intermediates for introducing substituents. A three-step sequence could involve:
Step 1: N-Oxidation
Step 2: Cyanation
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Cyano-4-(2-chloroethyl)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Functionalization of the pyridine ring via halogenation or alkylation. For example, introducing the chloroethyl group may require nucleophilic substitution (e.g., using 2-chloroethyl chloride under basic conditions).
- Step 2 : Cyanide group introduction via cyanation reagents like copper(I) cyanide or trimethylsilyl cyanide.
- Optimization : Control of temperature (e.g., 60–80°C for cyanation), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., palladium for cross-coupling) can enhance yield . Purification via column chromatography or recrystallization ensures purity >95% .
Q. What spectroscopic and chromatographic methods are most effective for characterizing 2-Cyano-4-(2-chloroethyl)pyridine?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chloroethyl protons at δ 3.5–4.0 ppm; cyano carbon at ~115 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHClN = 183.042 Da) .
Q. What are the key safety considerations when handling 2-Cyano-4-(2-chloroethyl)pyridine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the chloroethyl group .
Advanced Research Questions
Q. How do substituents such as the cyano and chloroethyl groups influence the reactivity of 2-Cyano-4-(2-chloroethyl)pyridine in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The cyano group activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
- Chloroethyl Reactivity : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) at elevated temperatures (40–60°C). Reactivity is lower than bromoethyl analogs due to weaker C-Cl bond polarization .
- Kinetic Studies : Monitor reaction progress via H NMR to compare substitution rates with halogenated analogs .
Q. What strategies can resolve contradictions in reported biological activities of 2-Cyano-4-(2-chloroethyl)pyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing chloroethyl with hydroxyethyl) to isolate contributing functional groups .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like kinases or GPCRs .
Q. What advanced analytical techniques are employed to detect trace impurities in 2-Cyano-4-(2-chloroethyl)pyridine?
- Methodological Answer :
- LC-MS/MS : Quantifies impurities at ppm levels using selective ion monitoring (SIM).
- GC-MS Headspace Analysis : Detects volatile degradation products (e.g., ethylene from chloroethyl hydrolysis) .
- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .
Q. How does the stability of 2-Cyano-4-(2-chloroethyl)pyridine under various storage conditions impact experimental reproducibility?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
